
6-Methyl-20-oxopregn-5-en-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-20-oxopregn-5-en-3-yl acetate is a synthetic steroidal compound It is structurally related to pregnane derivatives and is characterized by the presence of an acetate group at the 3-position and a methyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-20-oxopregn-5-en-3-yl acetate typically involves the acetylation of the corresponding hydroxylated steroid. One common method is the reaction of 6-Methyl-20-oxopregn-5-en-3-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and can improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
6-Methyl-20-oxopregn-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized steroids.
科学研究应用
6-Methyl-20-oxopregn-5-en-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of steroid hormone receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
作用机制
The mechanism of action of 6-Methyl-20-oxopregn-5-en-3-yl acetate involves its interaction with steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, depending on the specific receptor and tissue involved. The pathways affected by this compound include those related to inflammation, metabolism, and cell proliferation.
相似化合物的比较
6-Methyl-20-oxopregn-5-en-3-yl acetate can be compared to other similar compounds, such as:
- 3-Hydroxy-6-methyl-16-methylene-20-oxopregn-5-en-17-yl acetate
- 17-(Acetyloxy)-6-methyl-16-methylene-20-oxopregn-5-en-3-yl acetate
- 20-Oxopregn-5-en-3-yl acetate
These compounds share structural similarities but differ in the position and nature of functional groups. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and biological activities.
属性
CAS 编号 |
6222-82-8 |
|---|---|
分子式 |
C24H36O3 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
(17-acetyl-6,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C24H36O3/c1-14-12-18-20-7-6-19(15(2)25)23(20,4)11-9-21(18)24(5)10-8-17(13-22(14)24)27-16(3)26/h17-21H,6-13H2,1-5H3 |
InChI 键 |
GMILDXZMQHJWRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC(CCC2(C3CCC4(C(C3C1)CCC4C(=O)C)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


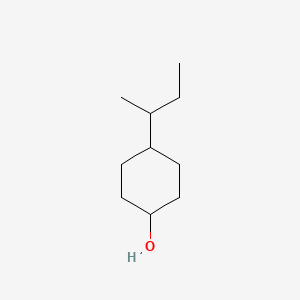
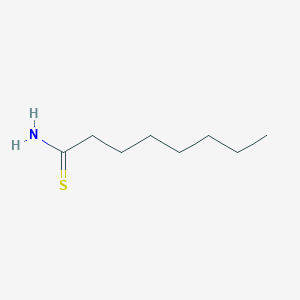
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)

![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
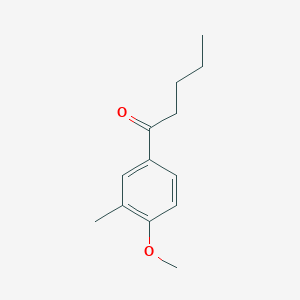
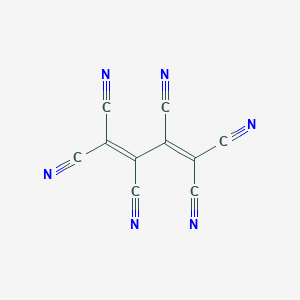
![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)
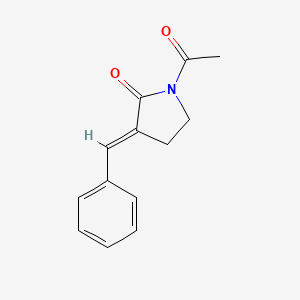

![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)
